4-(氯甲基)-2-(2-氯苯基)-5-甲基-1,3-噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

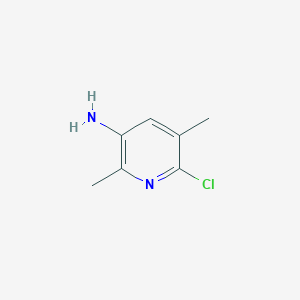

The compound "4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole" is a derivative of oxazole, a five-membered heterocyclic compound containing an oxygen and a nitrogen atom. This particular derivative features chloromethyl and chlorophenyl substituents, which may influence its chemical reactivity and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their characteristics, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of oxazole derivatives often involves the formation of the oxazole ring followed by various substitution reactions. For instance, 2-(halomethyl)-4,5-diphenyloxazoles serve as reactive scaffolds for synthetic elaboration at the 2-position, allowing for the introduction of various functional groups such as alkylamino, alkylthio, and alkoxy groups . The chloromethyl group in "4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole" suggests that similar synthetic strategies could be employed for further functionalization.

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be determined using spectroscopic techniques and computational methods such as Density Functional Theory (DFT). For example, the structural parameters of related compounds have been optimized using DFT, and the results are compared with available X-ray data . The dihedral angles between the rings and the presence of substituents can significantly affect the molecular conformation and, consequently, the physical and chemical properties of the compound .

Chemical Reactions Analysis

Oxazole derivatives participate in various chemical reactions due to their reactive sites. The halomethyl group, for instance, is a versatile functional group that can undergo substitution reactions to yield a range of products . The presence of electron-withdrawing chloro substituents can also influence the reactivity of the compound, potentially making it a suitable candidate for nucleophilic substitution reactions or as an intermediate in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure and substituents. Advanced spectroscopic techniques can characterize these compounds, providing information on their absorption and emission wavelengths, which are important for applications in materials science and photophysics . The nonlinear optical properties and optical limiting behavior of these compounds are of particular interest, as they can be tailored by introducing different substituents . The chlorophenyl group in the compound of interest may contribute to such properties by affecting the electronic distribution within the molecule.

科学研究应用

合成和化学反应

- 合成拓展: 2-(卤甲基)-4,5-二苯基噁唑的氯甲基类似物用于合成拓展,导致各种噁唑衍生物的产生。这展示了它在复杂有机合成中的实用性 (Patil & Luzzio, 2016)。

- 抗癌和抗微生物应用: 新型噁唑化合物,包括从4-(氯甲基)-2-(2-氯苯基)-5-甲基-1,3-噁唑中衍生的化合物,显示出作为抗癌和抗微生物剂的潜力。这突显了它在新疗法化合物开发中的作用 (Katariya, Vennapu & Shah, 2021)。

- 区域选择性直接卤代反应: 已开发了一种合成2-芳基-4-溴甲基-5-甲基-1,3-噁唑和2-芳基-4-氯甲基-5-甲基-1,3-噁唑的方法,包括所讨论的化合物的变体,提供高区域选择性 (Yamane, Mitsudera & Shundoh, 2004)。

光物理和非线性光学行为

- 非线性光学性质: 合成了4-(氯甲基)-2-(2-氯苯基)-5-甲基-1,3-噁唑的某些衍生物以研究它们的非线性光学性质。这些研究对于开发具有特定光学特性的材料至关重要 (Murthy et al., 2013)。

药物应用

- 甲状腺激素转运蛋白淀粉样生成抑制剂: 噁唑,包括与所讨论的化合物相关的噁唑,已被合成并评估为甲状腺激素转运蛋白淀粉样纤维形成的抑制剂,显示出在治疗淀粉样疾病中的潜力 (Razavi et al., 2005)。

属性

IUPAC Name |

4-(chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYTZASJYGTKTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2Cl)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(2-chlorophenyl)-5-methyl-1,3-oxazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-1-oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B1321450.png)